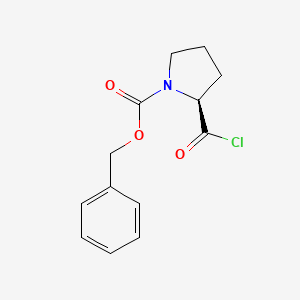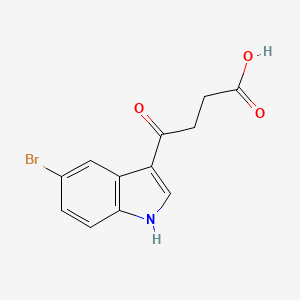![molecular formula C18H16N2O5 B8712938 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- CAS No. 101732-28-9](/img/structure/B8712938.png)
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- is a complex organic compound that features a nitrophenoxy group attached to a butyl chain, which is further connected to an isoindole-1,3-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-nitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-nitrophenoxybutane: The 4-nitrophenol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-nitrophenoxybutane.
Cyclization to isoindole-1,3-dione: The final step involves the reaction of 4-nitrophenoxybutane with phthalic anhydride under reflux conditions to yield 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-[4-(4-Aminophenoxy)butyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The isoindole-1,3-dione core may also play a role in binding to biological macromolecules, affecting their function.
相似化合物的比较
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxy group but differ in their core structure.
Indole Derivatives: Compounds with an indole core, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have similar biological activities but different structural features.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- is unique due to its combination of a nitrophenoxy group and an isoindole-1,3-dione core
属性
CAS 编号 |
101732-28-9 |
|---|---|
分子式 |
C18H16N2O5 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
2-[4-(4-nitrophenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c21-17-15-5-1-2-6-16(15)18(22)19(17)11-3-4-12-25-14-9-7-13(8-10-14)20(23)24/h1-2,5-10H,3-4,11-12H2 |
InChI 键 |
DRLZMMIQNNWJQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
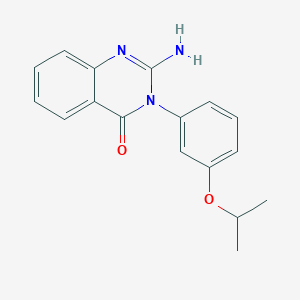
![(4Z,6Z,8E)-methyl 6-isopropyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B8712864.png)
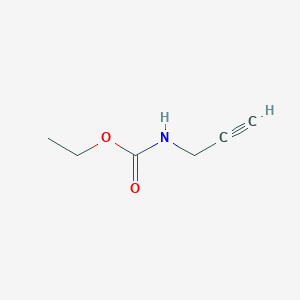
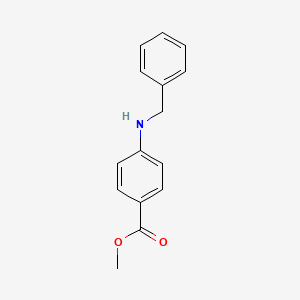
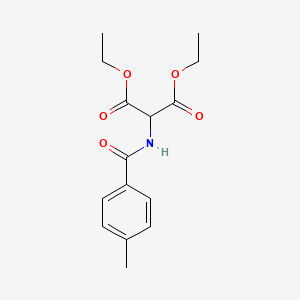
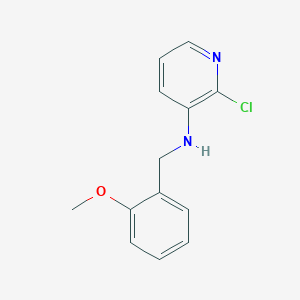

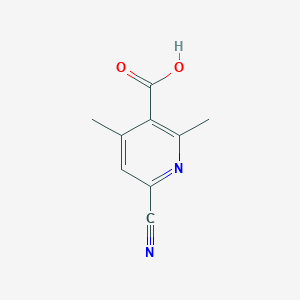
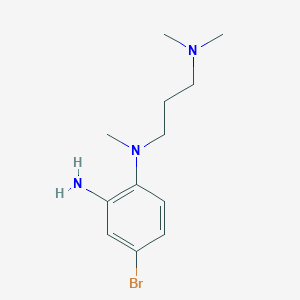
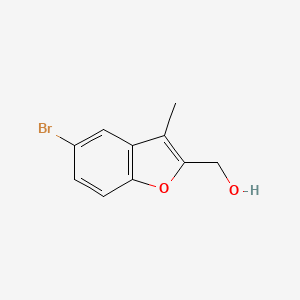
![6-Acetylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8712942.png)
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
